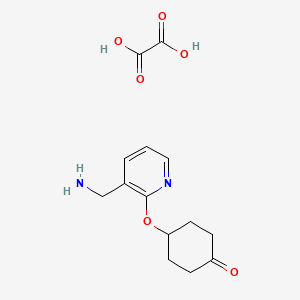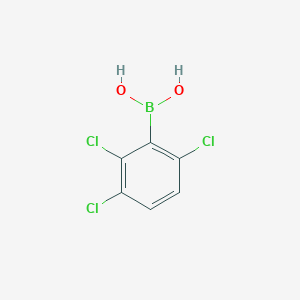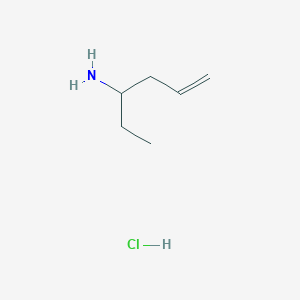![molecular formula C11H21ClN2O2 B1446914 2,6-ジアザスピロ[3.4]オクタン-6-カルボン酸 tert-ブチルエステル塩酸塩 CAS No. 1841081-35-3](/img/structure/B1446914.png)
2,6-ジアザスピロ[3.4]オクタン-6-カルボン酸 tert-ブチルエステル塩酸塩
概要
説明
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives as melanin concentrating hormone (MCH-1R) antagonists . It is also used as a reagent in the synthesis of dihydroisoindolecarboxamide derivatives as NAMPT and ROCK inhibitors .
Chemical Reactions Analysis
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is used in the synthesis of spirodiamine-diarylketoxime derivatives . It is also used in the synthesis of dihydroisoindolecarboxamide derivatives . Unfortunately, the detailed chemical reactions analysis is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate include a molecular weight of 212.29 and a molecular formula of C11H20N2O2 . Unfortunately, the detailed physical and chemical properties analysis is not available in the search results.科学的研究の応用
抗結核剤開発
この化合物は、ニトロフランカルボキサミドケモタイプ合成におけるビルディングブロックとして利用されています。 これらの誘導体は強力な抗結核活性を示し、主要な化合物の1つは、Mycobacterium tuberculosis H37Rvに対する最小阻害濃度が0.016 μg/mLでした 。これは、特に多剤耐性株のコンテキストにおいて、結核の新しい治療法開発の可能性を示しています。
メラニン濃縮ホルモン受容体拮抗薬
メラニン濃縮ホルモン受容体1 (MCH-1R)の拮抗薬として作用するスピロジアミンジアリールケトキシム誘導体の作成における試薬として役立ちます 。これらの拮抗薬は、肥満とエネルギー恒常性の研究にとって重要です。
NAMPTおよびROCK阻害剤
この化合物は、ニコチンアミドホスホリボシル転移酵素 (NAMPT) およびRho関連タンパク質キナーゼ (ROCK) を阻害するジヒドロイソインドールカルボキサミド誘導体の合成にも使用されます 。これらの酵素は、癌や代謝性疾患などの疾患に対する治療標的です。
ケトヘキソキナーゼ阻害剤
研究者は、この化合物を用いてケトヘキソキナーゼ (KHK) 阻害剤を合成してきました 。KHKはフルクトース代謝に関与しており、その阻害剤は糖尿病や肥満などの疾患の治療に探求されています。
B型肝炎ウイルスキャプシドタンパク質阻害
この化合物の構成要素であるジアザスピロ[3.4]オクタンコアは、B型肝炎ウイルスキャプシドタンパク質を阻害する分子に組み込まれています 。これは、B型肝炎ウイルス感染に対する治療法開発に不可欠です。
癌治療
ジアザスピロ[3.4]オクタン骨格を含む化合物は、メニン-MLL1相互作用阻害剤として調査されています 。これらの阻害剤は、メニン-MLL1相互作用が疾患の主要な駆動因子となる特定のタイプの白血病の治療に有望です。
MAPおよびPI3Kシグナル伝達の調節
コア構造は、MAPおよびPI3Kシグナル伝達経路を調節する分子で見つかっています 。これらの経路は細胞の増殖と生存に関与しており、癌治療の重要な標的となっています。
ドーパミンD3受容体拮抗作用
別の用途には、選択的ドーパミンD3受容体拮抗薬の開発が含まれます 。これらの拮抗薬は、統合失調症などの精神疾患の治療に潜在的な治療用途があります。
作用機序
Target of Action
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride is primarily used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives . These derivatives act as antagonists to the melanin-concentrating hormone receptor 1 (MCH-1R) . MCH-1R is a G-protein-coupled receptor involved in energy homeostasis, feeding behavior, and body weight regulation .
Mode of Action
As an antagonist, the spirodiamine-diarylketoxime derivatives synthesized using Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride bind to the MCH-1R, preventing the melanin-concentrating hormone from activating the receptor . This inhibition can lead to decreased appetite and potential weight loss .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin-concentrating hormone pathway . By inhibiting the MCH-1R, the compound can disrupt the normal functioning of this pathway, potentially leading to changes in energy homeostasis and feeding behavior .
Result of Action
The molecular and cellular effects of Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride’s action primarily involve the inhibition of MCH-1R . This can lead to a decrease in appetite and potential weight loss . .
Safety and Hazards
The safety information available indicates that Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The signal word is “Warning” and the precautionary statements include P261, P280, P305+P351+P338 .
生化学分析
Biochemical Properties
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to act as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives, which are melanin concentrating hormone antagonists . Additionally, it is used in the synthesis of dihydroisoindolecarboxamide derivatives, which are inhibitors of nicotinamide phosphoribosyltransferase and Rho-associated protein kinase . These interactions highlight the compound’s versatility in modulating enzyme activity and protein interactions.
Cellular Effects
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit nicotinamide phosphoribosyltransferase and Rho-associated protein kinase suggests that it can modulate cellular energy metabolism and cytoskeletal dynamics . These effects can lead to changes in cell proliferation, differentiation, and apoptosis, making the compound a valuable tool for studying cellular functions and disease mechanisms.
Molecular Mechanism
The molecular mechanism of action of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride involves its binding interactions with specific biomolecules. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and proteins, thereby inhibiting or activating their functions. For example, its interaction with nicotinamide phosphoribosyltransferase inhibits the enzyme’s activity, leading to reduced levels of nicotinamide adenine dinucleotide, a crucial cofactor in cellular metabolism . Similarly, its inhibition of Rho-associated protein kinase affects cytoskeletal organization and cell motility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and proteins, resulting in long-term changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride in animal models vary with different dosages. At lower doses, the compound can effectively modulate enzyme activity and cellular functions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and organ damage . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its inhibition of nicotinamide phosphoribosyltransferase affects the nicotinamide adenine dinucleotide biosynthesis pathway, leading to altered metabolic flux and changes in metabolite levels . These interactions underscore the compound’s potential to modulate metabolic processes and influence cellular energy homeostasis.
Transport and Distribution
Within cells and tissues, tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues can also affect its overall efficacy and toxicity, making it essential to understand its transport mechanisms for therapeutic applications .
Subcellular Localization
The subcellular localization of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as it interacts with biomolecules within distinct cellular environments. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11;/h12H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECWNXKIVSKUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1841081-35-3 | |
| Record name | tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1446848.png)


